![molecular formula C12H17ClFNO B1397325 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219980-84-3](/img/structure/B1397325.png)
3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a unique chemical compound with the linear formula C12H16O1N1F1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC1=CC=CC=C1COCC2CNCC2 and the InChI string 1S/C12H16FNO/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10/h1-4,10,14H,5-9H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Synthesis and Structural Analysis :
- Compounds similar to "3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride" have been synthesized for structural analysis and potential applications. For instance, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one involved reactions starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, indicating a method for preparing structurally related compounds (Y. Duan-zhi, 2005).
Pharmacological Applications :
- Some derivatives have shown significant biological activities, such as antimicrobial, cytotoxic, and antiinflammatory properties. For example, certain phosphorus-nitrogen compounds with (4-fluorobenzyl) pendant arms exhibited notable growth inhibitory effects on bacteria like E. coli and B. cereus, as well as anticancer activities (Ezel ÖztÜrk et al., 2019).
Chemical Reactivity and Molecular Architecture :
- The reactivity and molecular architecture of pyrrolidine derivatives, including those similar to the compound , have been extensively studied. For instance, research on the synthesis and reaction of ortho-fluoronitroaryl nitroxides explored their potential as versatile synthons and reagents for spin-labelling studies, highlighting their chemical versatility and potential applications in molecular design (H. Hankovszky et al., 1989).
Safety and Hazards
This compound is classified as Acute Tox. 1 Dermal, indicating it is very toxic and can cause harm if in contact with skin . The safety pictogram GHS06 (Skull and Crossbones) is associated with it, indicating high toxicity . Precautionary measures include avoiding inhalation, skin, or eye contact, and using protective gloves and eye/face protection .
properties
IUPAC Name |
3-[(2-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABNHURXNAHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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